molecular formula C9H8ClNO B042837 4-Chloro-5-methoxy-1H-indole CAS No. 68935-48-8

4-Chloro-5-methoxy-1H-indole

Cat. No. B042837
CAS RN: 68935-48-8
M. Wt: 181.62 g/mol
InChI Key: LQWRYYUMZJGPDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives often involves the functionalization of the indole core, including chloro and methoxy substitutions. Somei et al. (1998) developed a novel synthesis method for γ-carboline derivatives, which could be adapted for synthesizing 4-Chloro-5-methoxy-1H-indole derivatives by modifying the substituents and conditions applied in the synthetic route (Somei, Yamada, & Yamamura, 1998).

Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methoxy-1H-indole derivatives has been studied through various spectroscopic techniques. For instance, Wu et al. (2011) explored the structure of a closely related compound, highlighting the dihedral angle and the interactions within the crystal structure, which could provide insights into the structural configuration of 4-Chloro-5-methoxy-1H-indole derivatives (Wu, Zheng, Cao, & Xiao, 2011).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, contributing to their wide range of applications. Pal et al. (2005) demonstrated the self-addition of indoles in the presence of indium trichloride, leading to indolylindoline derivatives. This type of reactivity is significant for understanding the chemical behavior of 4-Chloro-5-methoxy-1H-indole under similar catalytic conditions (Pal, Giri, & Jaisankar, 2005).

Physical Properties Analysis

The physical properties of indole derivatives like 4-Chloro-5-methoxy-1H-indole, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure and weak intermolecular interactions in compounds structurally similar to 4-Chloro-5-methoxy-1H-indole have been studied, offering a foundation for understanding its physical properties (Wu et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-Chloro-5-methoxy-1H-indole, including reactivity, stability, and potential biological activity, are influenced by its molecular structure. The presence of chloro and methoxy groups affects its electronic distribution and reactivity patterns. Studies on similar indole derivatives provide insights into the electrophilic and nucleophilic sites, which are essential for predicting reactions and potential applications (Pal et al., 2005).

Scientific Research Applications

  • Pharmaceutical and Biosensor Applications : Derivatives such as 4-oxo-3,4-dihydro- and 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-b]indoles have promising properties for applications in pharmaceuticals, nutraceuticals, and biosensors (Simakov et al., 1985).

  • Anti-tumor and Anti-inflammatory Properties : A synthesized compound, 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, shows promising anti-tumor and anti-inflammatory properties, indicating its potential in pharmaceutical development (Geetha et al., 2019).

  • Precursor for Bioactive Compounds : 2-Chloro-1-methoxymethylindole-3-carboxaldehyde is a suitable substrate for various nitrogen nucleophiles, leading to the formation of bioactive compounds, demonstrating its utility in medicinal chemistry (Comber & Moody, 1992).

  • Building Block for Biological Studies : The first 5-substituted indolyl squaryl chloride with free indole nitrogen may serve as a useful building block for biological studies, demonstrating the compound's versatility (Lande et al., 2013).

  • Antitumor Activity : Certain alkylamine derivatives like 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles show promising antitumor activity, indicating their potential in cancer therapy (Nguyen et al., 1990).

Future Directions

Indole derivatives, including 4-Chloro-5-methoxy-1H-indole, have diverse biological activities and hold immense potential for future therapeutic applications . The development of novel synthesis methods and the exploration of their biological activities are areas of ongoing research .

properties

IUPAC Name

4-chloro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWRYYUMZJGPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-1H-indole

CAS RN

68935-48-8
Record name 4-chloro-5-methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-nitro-5-methoxy-6-chloro-β-pyrrolidinostyrene (5.28 g, 18.7 mmol) in benzene (100 ml) was stirred under nitrogen at 20° C. Raney nickel (0.50 ml) was added, followed by hydrazine hydrate (1.6 ml). After 30 minutes, more hydrazine hydrate was added (1.6 ml), and the mixture was stirred for a further 11/2 hours. After filtration through celite, the filtrate was evaporated to dryness to leave a dark yellow crystalline residue, which was purified by chromatography (SiO2 ; CHCl3), then recrystallised from benzene/hexane to give 4-chloro-5-methoxyindole (2.85 g) m.p. 112°-3° C.
Name
2-nitro-5-methoxy-6-chloro-β-pyrrolidinostyrene
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
… The title compound was prepared from 4-chloro-5-methoxy-1H-indole-2,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride according to procedure E: 1 H NMR (DMSO-d 6 ): δ …
Number of citations: 308 pubs.acs.org

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